Product packaging for 9-Chloro-2-methoxy-1-nitroacridine(Cat. No.:CAS No. 89974-80-1)

9-Chloro-2-methoxy-1-nitroacridine

Cat. No.: B14395597
CAS No.: 89974-80-1
M. Wt: 288.68 g/mol
InChI Key: GDOSRCFOTSWTFP-UHFFFAOYSA-N
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Description

Historical Context and Significance of Acridine (B1665455) Derivatives in Chemical Sciences

The story of acridine began in 1870 when Carl Gräbe and Heinrich Caro first isolated it from coal tar. wikipedia.orgresearchgate.net This discovery paved the way for the exploration of a new class of compounds. Initially, acridine derivatives gained prominence as dyes due to their fluorescent properties, with acridine orange being a notable example. wikipedia.orgwikipedia.org However, their significance soon expanded into the realm of medicinal chemistry. During World War II, for instance, an acridine-based drug called mepacrine became crucial as an antimalarial agent. mdpi.com The planar structure of the acridine ring system allows it to intercalate between the base pairs of DNA, a mechanism that underpins many of its biological activities and has been a focal point of research for decades. researchgate.netresearchgate.netmdpi.com This interaction with DNA has led to the development of acridine derivatives as anticancer agents. researchgate.netresearchgate.netnih.gov

Overview of Substituted Acridines as Objects of Advanced Chemical Inquiry

The versatility of the acridine scaffold lies in the ability to modify its structure at various positions, leading to a vast library of substituted acridines with diverse properties. mdpi.comnih.gov The introduction of different functional groups can profoundly influence the compound's electronic distribution, steric hindrance, and ultimately, its chemical reactivity and biological interactions. mdpi.com Researchers have extensively explored substitutions at the 9-position, leading to compounds with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. nih.gov The synthesis of these derivatives often involves well-established methods like the Bernthsen acridine synthesis, which condenses diphenylamine (B1679370) with carboxylic acids. wikipedia.org Modern synthetic strategies continue to evolve, enabling the creation of increasingly complex and targeted acridine-based molecules. beilstein-journals.orgresearchgate.net The investigation of these substituted acridines is a cornerstone of medicinal chemistry, with ongoing efforts to understand structure-activity relationships and develop novel therapeutic agents. nih.govacs.org

Problem Statement: Research Focus on 9-Chloro-2-methoxy-1-nitroacridine within Contemporary Chemical Biology

Within the extensive family of substituted acridines, this compound has emerged as a compound of specific interest in contemporary chemical biology. Its unique substitution pattern—a chloro group at position 9, a methoxy (B1213986) group at position 2, and a nitro group at position 1—suggests a complex interplay of electronic and steric effects that can modulate its chemical behavior and biological interactions. The presence of the 9-chloro group provides a reactive site for nucleophilic substitution, allowing for the synthesis of a variety of derivatives. The electron-donating methoxy group and the electron-withdrawing nitro group on the acridine core are expected to influence its DNA binding affinity and specificity, as well as its potential as an inhibitor of enzymes like topoisomerases. mdpi.com The focused research on this particular molecule aims to elucidate how this specific combination of substituents dictates its chemical properties and to explore its potential applications as a tool or lead compound in chemical biology and drug discovery.

Chemical and Physical Properties of Acridine Derivatives

The following table summarizes key physical and chemical properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
9-Chloro-1-nitroacridine (B102269)17431-90-2C₁₃H₇ClN₂O₂258.664
9-Chloro-2-methoxyacridine16492-13-0C₁₄H₁₀ClNO243.69
9-Chloro-2-ethoxy-6-nitroacridine20304-69-2C₁₅H₁₁ClN₂O₃302.71
9-Amino-6-chloro-2-methoxyacridine (B163386)3548-09-8C₁₄H₁₁ClN₂O258.71
9-Chloroacridine1207-69-8C₁₃H₈ClN213.662
2-Chloro-1-methoxy-4-nitrobenzene4920-79-0C₇H₆ClNO₃187.580
9-Chloro-2-methoxy-6-nitroacridine 10-oxide1172851-37-4C₁₄H₉ClN₂O₄Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClN2O3 B14395597 9-Chloro-2-methoxy-1-nitroacridine CAS No. 89974-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89974-80-1

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

9-chloro-2-methoxy-1-nitroacridine

InChI

InChI=1S/C14H9ClN2O3/c1-20-11-7-6-10-12(14(11)17(18)19)13(15)8-4-2-3-5-9(8)16-10/h2-7H,1H3

InChI Key

GDOSRCFOTSWTFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C3=CC=CC=C3N=C2C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 9 Chloro 2 Methoxy 1 Nitroacridine and Analogues

Foundational Approaches to Acridine (B1665455) Core Synthesis Relevant to Substituted Derivatives

Several classical methods are employed for the construction of the acridine tricycle, each offering different advantages and compatibilities with various substituent groups.

Ullmann Condensation and Cyclization Protocols

The Ullmann condensation is a cornerstone for the synthesis of acridone (B373769) precursors, which can then be converted to the corresponding acridines. This method involves the copper-catalyzed reaction of an aniline (B41778) with an o-halobenzoic acid to form an N-arylanthranilic acid. google.comsemanticscholar.org Subsequent intramolecular cyclization of the N-arylanthranilic acid, typically promoted by a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid, yields the acridone.

A key advantage of the Ullmann reaction is the ability to use substituted anilines and benzoic acids, which allows for the introduction of desired functionalities at specific positions from the outset. For the synthesis of a 2-methoxy-1-nitroacridone, the ideal starting materials would be an appropriately substituted aniline and o-chlorobenzoic acid. The reaction is typically carried out in the presence of a copper catalyst and a base, such as potassium carbonate, often in a high-boiling solvent like dimethylformamide (DMF). semanticscholar.orgresearchgate.net

The general reaction scheme is as follows:

Substituted Aniline + o-Chlorobenzoic Acid --(Cu, Base)--> N-(substituted-phenyl)anthranilic acid --(Acid catalyst, Heat)--> Substituted Acridone
Reactant 1Reactant 2Catalyst/ReagentsProductReference
Anilineo-Chlorobenzoic acidCu, K2CO3, DMFN-Phenylanthranilic acid semanticscholar.org
2-Aminopyridine2-Chlorobenzoic acidK2CO3, Cu/CuIN-(2-Pyridyl)anthranilic acid researchgate.net

Bernthsen Synthesis and its Modifications

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, most commonly zinc chloride. This reaction is typically performed at high temperatures (200-270 °C) for an extended period. The use of polyphosphoric acid has been explored as an alternative, allowing for lower reaction temperatures, albeit sometimes with reduced yields.

This method is particularly useful for producing 9-substituted acridines. The substituent at the 9-position is derived from the carboxylic acid used in the condensation.

Friedländer Synthesis and Analogous Cyclization Reactions

The Friedländer synthesis is another classical method for heterocycle formation, which can be adapted for acridine synthesis. In its application to acridines, it typically involves the reaction of a 2-aminobenzaldehyde (B1207257) with a cyclohexanone (B45756) derivative. For instance, the salt of anthranilic acid can be treated with cyclohex-2-enone at elevated temperatures to yield 9-methylacridine.

While versatile for certain substitution patterns, the Friedländer synthesis may be less suitable for the direct construction of the specific substitution pattern of 9-Chloro-2-methoxy-1-nitroacridine due to the nature of the required starting materials.

Regioselective Introduction of Chloro, Methoxy (B1213986), and Nitro Functionalities

The precise placement of the chloro, methoxy, and nitro groups on the acridine scaffold is critical and often dictates the synthetic strategy.

Nitration Strategies for Acridine Scaffolds

The nitration of an existing acridine or acridone scaffold is a common method for introducing a nitro group. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the existing substituents on the ring. The acridine nucleus is generally deactivated towards electrophilic attack, but the presence of activating groups like a methoxy group can influence the position of nitration.

For a 2-methoxyacridone, nitration would be directed by the methoxy group and the acridone system itself. The methoxy group is an ortho-, para-director. Therefore, nitration of 2-methoxyacridone would likely lead to a mixture of products, with substitution occurring at positions ortho and para to the methoxy group. Achieving selective nitration at the C-1 position can be challenging and may result in a mixture of isomers, necessitating careful separation. researchgate.netfrontiersin.orgfrontiersin.org

A more regioselective approach is to introduce the nitro group at an earlier stage, for instance, by using a pre-nitrated aniline in the Ullmann condensation. For example, starting with 2-methoxy-3-nitroaniline (B1293498) or a related isomer would place the nitro group in a defined position from the beginning of the synthesis.

Starting MaterialNitrating AgentConditionsProduct(s)Reference
2-NitrotolueneNitric acid, Acetic anhydride, Hβ zeolite-2,4-Dinitrotoluene (97%), 2,6-Dinitrotoluene (3%) researchgate.net
4-NitrotolueneNitric acid, Chloroacetic anhydride-2,4-Dinitrotoluene (>99%) researchgate.net
2-MethoxyanilineFuming nitric acid, Acetic acid0-10 °C2-Methoxy-4-nitroaniline google.compatsnap.com

Chlorination and Methoxy Group Incorporation Techniques

The introduction of the chlorine atom at the 9-position is typically achieved in the final steps of the synthesis. The most common method for this transformation is the treatment of the corresponding acridone with a chlorinating agent such as phosphorus oxychloride (POCl3). semanticscholar.org This reaction converts the carbonyl group of the acridone into a chloro group, yielding the 9-chloroacridine. The reaction is often carried out at reflux in excess POCl3 or in a high-boiling solvent.

The methoxy group is generally incorporated into one of the starting materials for the acridine core synthesis, as direct methoxylation of the acridine ring can be complex and lack regioselectivity. For instance, a methoxy-substituted aniline or benzoic acid can be used in the Ullmann condensation. semanticscholar.orgresearchgate.net

PrecursorReagentConditionsProductReference
Substituted AcridonePOCl3Reflux9-Chloroacridine derivative semanticscholar.org
2-Hydroxy-5-nitropyridinePOCl3High temperature2-Chloro-5-nitropyridine rsc.org

Multi-step Synthetic Pathways for Complex Substituted Acridines

The construction of complex acridine structures often necessitates multi-step synthetic sequences. These pathways allow for the precise installation of various substituents onto the acridine core. A common strategy involves the initial synthesis of a substituted diphenylamine (B1679370) intermediate, followed by a cyclization reaction to form the acridine ring system. For instance, the Bernthsen synthesis reacts a diphenylamine with a carboxylic acid in the presence of zinc chloride to yield 9-substituted acridines. nih.gov Another classical approach is the Ullmann condensation, which involves the reaction of a primary amine with an aromatic aldehyde or carboxylic acid, followed by cyclization to form an acridone, which can then be further modified. nih.gov

The synthesis of highly substituted acridines, including those with nitro and methoxy groups, often requires the strategic use of protecting groups and carefully controlled reaction conditions to achieve the desired regioselectivity. For example, the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a key precursor for various aminoacridines, has been achieved through a multi-step route starting from 4-chlorosalicylic acid. nih.gov This process involves protection of the carboxylic acid, conversion of the hydroxyl group to a triflate, a Buchwald-Hartwig coupling with 4-methoxy-2-nitroaniline, and subsequent cyclization. nih.gov Such multi-step approaches, while sometimes laborious, provide the flexibility needed to synthesize structurally complex and functionally diverse acridine derivatives. nih.govacs.orgchinesechemsoc.org

Researchers have also explored one-pot multicomponent reactions (MCRs) to simplify the synthesis of substituted acridines. acs.org These reactions, which involve the combination of three or more reactants in a single operation, offer increased efficiency and atom economy compared to traditional multi-step methods. acs.org For example, a mechanistic study of a three-component reaction involving a 1,3-dione, an aldehyde, and an aromatic amine revealed a novel pathway for the formation of tetrahydroacridinones. acs.org

Modern Synthetic Advancements and Methodological Innovations

Recent years have seen significant progress in the development of more efficient and sustainable methods for synthesizing acridine derivatives. These modern techniques aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of acridines. clockss.orgajrconline.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. clockss.orgajrconline.orgrsc.orgrsc.org

For example, the Bernthsen reaction, which traditionally requires several hours of heating, can be completed in just a few minutes using microwave irradiation. clockss.org In a typical procedure, a diarylamine, a carboxylic acid, and zinc chloride are mixed and irradiated with microwaves, resulting in the formation of 9-substituted acridines in good yields. clockss.org This rapid and efficient method has been successfully applied to the synthesis of various acridine derivatives. clockss.orgrsc.orgrsc.org

ReactantsConditionsProductYieldReference
Diphenylamine, Acetic Acid, Zinc ChlorideMicrowave (200W), 5 min, 200-210°C9-Methylacridine79% clockss.org
Sartalone, Substituted Aldehyde, Liquor Ammonia (B1221849)Polyethylene (B3416737) Glycol (PEG-400), mild temperatureAcridine derivativesPotent activity globalresearchonline.net
1,3-Dicarbonyl compound, Ammonia, AlkynoneOne-pot, no additional acid catalystPolysubstituted PyridinesGood core.ac.uk

Table 1: Examples of Microwave-Assisted Synthesis of Acridine Derivatives

In line with the principles of green chemistry, there is a growing interest in developing metal-free catalytic systems and one-pot reactions for the synthesis of acridines. These approaches aim to reduce reliance on potentially toxic and expensive metal catalysts and to streamline synthetic procedures by combining multiple steps into a single operation. globalresearchonline.netcore.ac.ukrsc.orgresearchgate.net

One-pot syntheses of acridine derivatives have been developed using various starting materials and catalysts. For instance, a simple and efficient one-pot condensation of sartalone, substituted aldehydes, and liquor ammonia in polyethylene glycol (PEG-400) has been reported for the synthesis of novel acridine derivatives. globalresearchonline.net Another example involves the use of lead tetraacetate for the one-pot synthesis of acridine derivatives from 1,2-diols, which are oxidized in situ to aldehydes. rsc.org

Furthermore, multicomponent reactions (MCRs) catalyzed by organocatalysts, such as chiral phosphoric acids, have emerged as a robust tool for the asymmetric synthesis of nitrogen-containing heterocycles, including acridine derivatives. acs.org These methods offer an environmentally friendly alternative to metal-catalyzed processes and provide access to a wide range of structurally diverse and complex molecules. acs.org The development of metal-free aziridination of unactivated olefins also presents a novel strategy for introducing nitrogen-containing functionalities, which could be adapted for the synthesis of specific acridine precursors. nih.gov

The synthesis of specifically substituted acridines like this compound relies on the availability of suitable precursors. Research efforts have been directed towards the efficient synthesis of key intermediates that can be readily converted to the final target molecule. nih.govresearchgate.net

The synthetic route towards 6,9-dichloro-2-methoxy-4-nitroacridine involves several key transformations, including Buchwald-Hartwig coupling and cyclization reactions. nih.govresearchgate.net The development of modular and scalable synthetic methods, such as the site-selective late-stage C(aryl)-H alkylation of acridinium (B8443388) salts, also offers promising avenues for the diversification of acridine core structures. chinesechemsoc.org These innovative approaches allow for the rapid and convenient synthesis of a library of functionalized acridinium photocatalysts and could potentially be adapted for the synthesis of precursors for this compound and its analogs. chinesechemsoc.org

PrecursorSynthetic MethodKey FeaturesReference
6,9-dichloro-2-methoxy-4-nitroacridineThree-step synthesis from 4-chlorosalicylic acidImproved overall yield (63%) nih.gov
6,9-dichloro-2-methoxy-4-nitroacridineMulti-step route involving Buchwald-Hartwig couplingEnables access to 4,9-diaminoacridines researchgate.net
Functionalized Acridinium PhotocatalystsSite-selective late-stage C(aryl)-H alkylationModular and scalable chinesechemsoc.org

Table 2: Key Precursors and Synthetic Strategies

Chemical Reactivity and Derivatization Studies of 9 Chloro 2 Methoxy 1 Nitroacridine

Reactivity Profiles of Halo-, Methoxy-, and Nitro-Substituted Acridines

The reactivity of the acridine (B1665455) ring system is significantly influenced by the electronic properties of its substituents. The chlorine atom at the C-9 position is highly susceptible to nucleophilic attack, a characteristic feature of 9-haloacridines. This reactivity is further modulated by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group. The methoxy group at the C-2 position increases the electron density of the aromatic system, potentially influencing the rate and regioselectivity of reactions. Conversely, the strongly electron-withdrawing nitro group at the C-1 position deactivates the ring towards electrophilic substitution but plays a crucial role in the molecule's redox chemistry.

Nucleophilic Substitution Reactions at the C-9 Position

The C-9 position of the acridine ring is the primary site for nucleophilic substitution, largely due to the lability of the chloro substituent. This reactivity is a cornerstone for the derivatization of 9-Chloro-2-methoxy-1-nitroacridine.

The susceptibility of the C-9 position to nucleophilic attack is a result of both electronic and steric factors. Electronically, the nitrogen atom in the acridine ring and the electron-withdrawing nitro group contribute to a significant partial positive charge at the C-9 carbon, making it an electrophilic center.

Steric hindrance can also play a significant role in these reactions. nih.govnih.gov The accessibility of the C-9 position to incoming nucleophiles can be impeded by bulky substituents on either the acridine core or the nucleophile itself. For instance, reactions with sterically demanding nucleophiles may proceed at a slower rate or require more forcing conditions. rsc.org The interplay between electronic activation and steric hindrance ultimately governs the feasibility and outcome of nucleophilic substitution at this position. nih.govnih.govresearchgate.net

The high reactivity of the 9-chloro group allows for the straightforward introduction of a variety of functional groups through nucleophilic substitution.

Amination: Reaction with various primary and secondary amines leads to the formation of 9-aminoacridine (B1665356) derivatives. These reactions are fundamental in creating a diverse library of compounds, as the nature of the amine can be widely varied.

Phenoxylation: The displacement of the C-9 chlorine by phenoxides yields 9-phenoxyacridine (B3049667) derivatives. Substituted phenols can be employed to introduce additional functionality and modulate the electronic and steric properties of the resulting molecule.

Alkoxylation: Similarly, alkoxides can displace the chloride to form 9-alkoxyacridine derivatives, allowing for the incorporation of various alkyl chains.

Table 1: Examples of Nucleophilic Substitution Reactions at the C-9 Position

Reaction TypeNucleophileResulting Derivative Class
AminationPrimary/Secondary Amines (R-NH2, R2-NH)9-Aminoacridines
PhenoxylationPhenoxides (Ar-O-)9-Phenoxyacridines
AlkoxylationAlkoxides (R-O-)9-Alkoxyacridines

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group at the C-1 position is a key player in the redox chemistry of this compound. nih.govpasco.com Redox reactions are fundamental processes involving the transfer of electrons, with one species being oxidized (losing electrons) and another being reduced (gaining electrons). pasco.com

The nitro group can be readily reduced to an amino group, a transformation that dramatically alters the electronic properties and biological activity of the molecule. This reduction is a critical step in the synthesis of many biologically active acridine derivatives. The resulting 1-aminoacridine (B1663953) can then undergo a variety of subsequent reactions, such as diazotization followed by substitution, to introduce a wide range of functionalities at the C-1 position. The redox potential of these compounds is a subject of detailed electrochemical studies, often employing techniques like cyclic voltammetry to understand the electron transfer processes. nih.gov

Electrophilic Aromatic Substitution on Substituted Acridine Rings

The introduction of new substituents onto the acridine rings of this compound via electrophilic aromatic substitution is a complex process governed by the directing effects of the existing groups: the nitro group (-NO2), the methoxy group (-OCH3), and the chlorine atom (-Cl).

The nitro group is a powerful deactivating group and a meta-director. Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring it is attached to, making electrophilic attack less favorable. Any electrophilic substitution on this ring would be expected to occur at the position meta to the nitro group.

In contrast, the methoxy group is a strong activating group and an ortho-, para-director. Its ability to donate electron density through resonance increases the nucleophilicity of the aromatic ring, facilitating electrophilic attack. It directs incoming electrophiles to the positions ortho and para to itself.

The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

In this compound, the substituents are located on different rings of the acridine system. The nitro and methoxy groups are on the same ring, while the chloro group is on the central ring at a position not directly part of the aromatic system undergoing substitution. Therefore, the reactivity of each benzenoid ring towards electrophiles must be considered separately.

The other terminal benzenoid ring (positions 5, 6, 7, and 8) is unsubstituted and would therefore be more susceptible to electrophilic attack than the highly substituted and deactivated ring. In the absence of specific experimental data, predicting the precise outcome of electrophilic substitution on this ring is challenging. However, based on the general reactivity of the acridine nucleus, electrophilic attack typically occurs at positions 2 and 7. Given that position 2 is already occupied, the most probable site for electrophilic substitution on the unsubstituted ring would be the 7-position.

Molecular Level Interactions of 9 Chloro 2 Methoxy 1 Nitroacridine with Biomolecules

Investigation of DNA Intercalation Mechanisms

DNA intercalation is a primary mechanism through which acridine (B1665455) derivatives exert their biological effects. This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix.

Structural Requirements for Intercalation in Acridine Derivatives

The ability of acridine derivatives to intercalate into DNA is fundamentally linked to their structural characteristics. A key requirement is a planar, polyaromatic system that can fit into the approximately 3.4 Å space between adjacent base pairs. nih.gov This planar structure facilitates the necessary stacking interactions with the DNA bases.

For effective intercalation, the dimensions and planarity of the acridine core are critical. The tricyclic nature of the acridine scaffold provides the necessary surface area for these π-π stacking interactions. Furthermore, the presence of side chains can significantly influence the binding affinity and sequence selectivity. acs.org The length and composition of these side chains are crucial, with studies suggesting that a minimal length is required to interact with the grooves of the DNA duplex. acs.org

Impact of Substituents (Chloro, Methoxy (B1213986), Nitro) on Intercalation Affinity and Specificity

The substituents on the acridine ring of 9-Chloro-2-methoxy-1-nitroacridine play a significant role in modulating its interaction with DNA.

Methoxy Group: The methoxy group is an electron-donating group. Its presence can alter the electron density of the acridine ring system, potentially influencing the strength of the π-π stacking interactions with DNA bases. The use of a methoxy group at the 9-position, as opposed to a chloro group, has been shown in some syntheses to facilitate the coupling of side chains under milder conditions. nih.gov

The combination and positioning of these substituents create a unique electronic and steric profile for this compound, which dictates its specific binding affinity and potential sequence preferences within the DNA helix.

Conformational Changes Induced in DNA by Acridine Intercalation

The insertion of an acridine molecule between DNA base pairs induces significant conformational changes in the DNA structure. This process typically leads to a localized unwinding of the DNA helix and an increase in the length of the DNA molecule. nih.gov The degree of unwinding can be quantified by the unwinding angle, which for many acridines is around 17 degrees, although variations can occur depending on the specific substituents. nih.gov

Intercalation also causes perturbations in the sugar-phosphate backbone of the DNA, altering torsion angles to accommodate the intercalated molecule. acs.org These structural distortions can interfere with the binding of DNA-processing enzymes and transcription factors, forming the basis of the biological activity of many intercalating agents. The specific geometry of the intercalation complex, including the orientation of the intercalator and its side chains within the DNA grooves, is influenced by the substitution pattern on the acridine ring. nih.gov

Enzyme Inhibition Profiles and Mechanistic Elucidation

Beyond simple intercalation, the interaction of acridine derivatives with key cellular enzymes is a critical aspect of their biological activity.

Topoisomerase I and II Inhibition by Acridine Scaffolds

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov Acridine derivatives are well-known inhibitors of both topoisomerase I and topoisomerase II. researchgate.net They act by stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks and subsequent cell death. nih.gov

The mechanism of inhibition often involves the intercalated acridine molecule interfering with the religation step of the topoisomerase catalytic cycle. nih.gov The specific substituents on the acridine ring can influence the potency and selectivity of topoisomerase inhibition. For instance, certain acridine-4-carboxamide derivatives have been shown to be potent topoisomerase poisons. oup.com The interaction of the side chains within the DNA grooves is also believed to play a role in the inhibition of these enzymes. acs.org While some acridines inhibit both topoisomerases, others may show a preference for one over the other. nih.gov

Telomerase Enzyme Modulation and Associated Mechanisms

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is crucial for the immortalization of cancer cells. researchgate.net Acridine derivatives have been rationally designed as telomerase inhibitors. nih.govcapes.gov.br The primary mechanism of inhibition is believed to be the stabilization of G-quadruplex structures. acs.orgnih.gov

Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded G-quadruplex structures. Acridine derivatives, with their planar aromatic surface, can stack on top of the G-quartets, stabilizing the G-quadruplex and preventing telomerase from accessing and elongating the telomere. acs.orgnih.gov The side chains of the acridine molecule are thought to interact with the grooves of the G-quadruplex, further enhancing the stability of the complex. acs.org The potency of telomerase inhibition by acridine derivatives has been shown to correlate with their ability to stabilize these G-quadruplex structures. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition (Acridone Analogues)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical area of research, particularly in the context of neurodegenerative diseases. While direct studies on the inhibitory activity of acridone (B373769) analogues of this compound against these enzymes are not available in the current body of scientific literature, research on other nitroacridone derivatives provides some insight.

A study on a series of nitroacridone derivatives demonstrated their potential as acetylcholinesterase inhibitors. nih.gov For instance, 1,7-dinitroacridone was identified as a highly potent AChE inhibitor with an IC50 value of 0.22 μM. nih.gov This finding suggests that the presence of nitro groups on the acridone scaffold can contribute significantly to its AChE inhibitory activity. The research involved the synthesis of various nitroacridone derivatives through Ullmann condensation and their subsequent evaluation for AChE inhibitory efficacy. nih.gov Molecular docking studies within this research indicated that these compounds could bind effectively within the active site of AChE, supporting the experimental inhibition data. nih.gov

However, specific inhibitory data, such as IC50 or Ki values, for acridone analogues of this compound against either acetylcholinesterase or butyrylcholinesterase are not documented in published research. Therefore, a direct comparison or detailed structure-activity relationship analysis for the compound of interest is not possible at this time.

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Nitroacridone Derivatives No specific data is available for 9-Chloro-2-methoxy-1-nitroacridone analogues. The following table includes data for other nitroacridone derivatives for contextual reference.

CompoundAChE IC50 (μM)
1,7-Dinitroacridone0.22

Source: nih.gov

Other Biomolecular Interactions (e.g., RNA activation, protein interactions)

The ability of small molecules to interact with other crucial biomolecules like RNA and various proteins is of significant interest in drug discovery. For this compound, there is a lack of direct experimental evidence detailing its interactions with RNA or specific proteins.

However, some general principles regarding the interactions of its structural components can be considered. The planar, aromatic structure of the acridine ring is known to facilitate intercalation into DNA, a property that has been extensively studied for many acridine derivatives. rsc.orgmdpi.com While this suggests a potential for interaction with nucleic acids, specific studies are required to determine its binding affinity and selectivity for RNA.

Furthermore, the nitro group present in the molecule can participate in what are known as "π-hole interactions." nih.gov These are non-covalent interactions between the positive electrostatic potential on the nitrogen atom of the nitro group and lone-pair electrons from atoms like oxygen or sulfur within protein structures. nih.gov Such interactions can contribute to the binding affinity of a ligand to a protein, with computed interaction energies of around -5 kcal/mol. nih.gov This suggests a potential mechanism by which this compound could interact with various proteins, but specific protein targets and the functional consequences of such binding have not been identified.

Structure Activity Relationship Sar and Theoretical Chemistry of 9 Chloro 2 Methoxy 1 Nitroacridine Derivatives

Computational and Quantum Chemical Studies

Computational chemistry provides powerful tools to predict the behavior of molecules like 9-Chloro-2-methoxy-1-nitroacridine at an atomic level, offering insights into their reactivity and interaction with biological macromolecules.

The electronic character of the acridine (B1665455) scaffold is significantly modulated by its substituents. The nitro group (NO₂) is one of the most powerful electron-withdrawing groups, and its presence profoundly influences the molecule's properties. researchgate.net Due to its strong electron-withdrawing nature, the nitro group deactivates the aromatic ring through resonance, altering the molecule's polarity and creating electron-deficient sites. nih.gov This change can enhance interactions with nucleophilic sites within biological structures, such as enzymes or DNA, potentially leading to inhibitory effects. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), can model the electronic landscape of the molecule. Such analyses suggest that the number and stereochemistry of nitro groups can play a critical role in the mechanism of action. nih.gov The charge of the substituent active region (cSAR) is a computational parameter used to quantify the electronic effect of a substituent, providing a valuable descriptor for modeling reactivity. researchgate.net For nitroaromatic compounds, the electron-withdrawing effect is a key determinant of their biological activity, which is often initiated by the metabolic reduction of the nitro group to form toxic intermediates that can damage cellular components like DNA. nih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an acridine derivative, and a biological target, typically a protein or nucleic acid. nih.gov The primary mechanism for many acridine derivatives is the intercalation of their planar aromatic ring system between the base pairs of double-stranded DNA. nih.govnih.gov

Molecular Docking: This process computationally places the ligand into the binding site of a target receptor to identify the most stable binding pose and predict the binding affinity, often expressed as a docking score. nih.govnih.gov For acridine derivatives, docking studies frequently model interactions with DNA or enzymes like topoisomerase II, which is a major target for anticancer agents. nih.gov

Molecular Dynamics (MD) Simulation: Following docking, MD simulations are used to assess the stability of the ligand-receptor complex over time. rsc.org By simulating the movements of atoms over a set period (e.g., 100 nanoseconds), researchers can analyze the complex's stability through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). rsc.orgajchem-a.com These simulations can confirm whether the ligand remains stably bound in the active site and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. nih.govrsc.org For example, MD simulations of an acridine-triazole hybrid showed it fit within the binding site of its target, with an optimal orientation for intercalation with specific DNA bases (DG13, DC14, and DT9). nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. scialert.net For a series of N¹⁰ substituted 2-methoxy acridone (B373769) analogues, QSAR studies have been performed to understand the structural requirements for cytotoxicity against multidrug-resistant cells. scialert.net

These studies generate mathematical models that can predict the activity of new compounds. The results indicated that the flexibility of the substituent sidechain was beneficial for cytotoxic potency. scialert.net Conversely, the models showed that bulky substituents and the presence of sulfur atoms were detrimental to activity. scialert.net One key descriptor identified was the Wiener path index, a topological descriptor that relates to the molecule's compactness; its positive correlation suggested that less compact, more flexible molecules were more active. scialert.net

Table 1: QSAR Descriptors for Cytotoxicity of 2-Methoxy Acridone Analogues

Descriptor Type Correlation with Activity Implication for this compound
Wiener Path Index Topological Positive Suggests that molecular flexibility enhances cytotoxic potency. scialert.net
Molecular Bulk Steric Negative Indicates that overly large substituents are disfavored for activity. scialert.net

| Presence of Heteroatoms | Electronic | Positive | Favors the presence of heteroatoms in the molecular extremity for activity. scialert.net |

This interactive table summarizes findings from QSAR studies on related 2-methoxy acridone compounds.

Influence of Substituent Position and Electronic Effects on Biological Activity (in vitro Mechanistic Studies)

The specific placement of substituents on the acridine ring is not arbitrary; it has a dramatic and predictable impact on the molecule's biological function. In vitro studies on various acridine derivatives have dissected the individual contributions of the nitro, methoxy (B1213986), and chloro groups.

The position of the nitro group is a critical determinant of biological activity. Studies comparing 1-nitro and 2-nitro aminoacridine derivatives revealed significant mechanistic differences despite both compounds being able to intercalate into DNA. nih.gov The derivative with the nitro group at the C-1 position exhibited a much stronger inhibitory effect on RNA biosynthesis in living cells. nih.gov

The key difference was attributed to the ability of the 1-nitro derivative to bind covalently to DNA in vivo, leading to the formation of crosslinks. nih.gov This covalent modification of DNA is a more severe form of damage than simple intercalation. It is concluded that the potent biological activity of 1-nitroacridine derivatives depends more on their ability to form these crosslinks following metabolic reduction than on their intercalative ability alone. nih.gov The general mechanism for nitro compounds involves reduction to produce toxic intermediates like nitroso and superoxide (B77818) species, which then damage DNA. nih.gov

The substituents at the C-2 and C-9 positions also play vital roles in modulating the molecule's activity.

Chloro Group at C-9: The substituent at position 9 of the acridine ring is crucial for DNA affinity and, consequently, for anticancer activity. researchgate.net In vitro studies on a series of 9-chloro-2-methoxyacridines confirmed that the nature of the group at position 9 is a key factor determining antileishmanial activity. researchgate.netnih.gov The chlorine atom at this position acts as a good leaving group, facilitating nucleophilic substitution by biological molecules, which can be a key step in the mechanism of action for some derivatives.

Methoxy Group at C-2: The 2-methoxyacridine series of compounds has been shown to possess strong in vitro antiparasitic properties. researchgate.netnih.gov However, the position of the methoxy group relative to other substituents is important. Computational studies on other aromatic systems have shown that a methoxy group positioned ortho to a reactive center can significantly decrease biological activity. nih.gov This reduction in activity can be due to steric hindrance or unfavorable electronic coordination effects that destabilize a key transition state in the compound's mechanism. nih.gov In this compound, the 2-methoxy group is ortho to the crucial 1-nitro group, suggesting a complex interplay where it may sterically or electronically modulate the reactivity of the nitro group.

| Methoxy (CH₃O) Group | C-2 | Contributes to the activity of the 2-methoxyacridine series. researchgate.netnih.gov Its ortho-position to the 1-nitro group may sterically or electronically modulate reactivity. | Can reduce activity when ortho to a reactive center due to steric hindrance. nih.gov |

This interactive table summarizes the functional roles of the key substituents in this compound based on in vitro and computational studies.

Tautomerism and Conformational Dynamics (Aminoacridine-Iminoacridan)

The biological activity and interaction of 9-aminoacridine (B1665356) derivatives are significantly influenced by a dynamic equilibrium between two tautomeric forms: the aminoacridine and the iminoacridan forms. This tautomerism is a critical aspect of their structure-activity relationship (SAR), as the different forms can have distinct electronic and steric properties, leading to varied interactions with biological targets.

The equilibrium between the aminoacridine and iminoacridan tautomers is sensitive to a variety of factors, including the nature and position of substituents on the acridine ring, the substitution at the exocyclic nitrogen atom, and the properties of the solvent, such as pH. researchgate.netnih.gov

For instance, studies on nitro-substituted 9-aminoacridines have revealed that the position of the nitro group is a key determinant of the predominant tautomeric form in solution. nih.gov Specifically, for 1-nitro and 4-nitro isomers, the iminoacridan configuration is favored when the compound is in its free base form at a neutral pH (around 7-8). nih.gov In contrast, the 2- and 3-nitro isomers tend to remain in the aminoacridine configuration under similar conditions. nih.gov In acidic conditions (pH 2), all nitro isomers predominantly exist in the aminoacridine form as cations. nih.gov

Theoretical studies, employing methods such as ab initio and density functional theory (DFT), have corroborated these experimental findings. These computational approaches have been instrumental in predicting the structures and thermodynamic stabilities of the tautomers. researchgate.net A general trend observed from these studies is that the presence of electronegative substituents on the exocyclic nitrogen atom tends to favor the formation of the imino tautomer. researchgate.net

Below is a table summarizing the factors that influence the aminoacridine-iminoacridan tautomeric equilibrium:

FactorInfluence on Tautomeric EquilibriumResearch Findings
Position of Nitro Group The position of the nitro group on the acridine ring significantly affects the tautomeric equilibrium.For the free bases at neutral pH, 1-nitro and 4-nitro isomers favor the iminoacridan form, while 2- and 3-nitro isomers favor the aminoacridine form. nih.gov
pH of the Solution The acidity or basicity of the solvent plays a crucial role in determining the predominant tautomer.In acidic solutions (pH 2), nitroacridine (B3051088) derivatives predominantly exist as the aminoacridine cation. nih.gov
Exocyclic Nitrogen Substitution Electronegative substituents on the exocyclic nitrogen atom tend to stabilize the iminoacridan tautomer.Theoretical studies have shown that electronegative groups at this position favor the imino form. researchgate.net
Electronic Properties of Substituents Both steric and electronic properties of the side chain are important in determining the tautomerism.The balance between the aminoacridine and iminoacridan forms is controlled by these properties. researchgate.net

Strategic Design of Acridine Derivatives for Enhanced Specificity

The planar tricyclic structure of the acridine ring, which allows it to intercalate into DNA, has made it a valuable scaffold in medicinal chemistry. nih.gov However, to improve therapeutic efficacy and reduce off-target effects, significant research has focused on the strategic design of acridine derivatives with enhanced specificity for particular biological targets. These strategies often involve the chemical modification of the acridine core to create hybrid molecules or conjugates with improved pharmacological profiles.

One prominent strategy involves the development of hybrid compounds where the acridine moiety is linked to another pharmacologically active molecule. This approach aims to combine the properties of both molecules to create a new chemical entity with a unique and more specific mode of action. For example, platinum-acridine hybrids have been designed as potent anticancer agents. nih.gov In these hybrids, the platinum complex acts as a metalating agent that forms covalent bonds with DNA, while the acridine unit intercalates into the DNA, leading to a synergistic antitumor effect. nih.gov The geometry of the linker connecting the two moieties has been shown to be critical for achieving high potency and can even introduce enantioselective cytotoxicity. nih.gov

Another successful design strategy is the development of acridine derivatives that specifically target unique DNA structures, such as G-quadruplexes . These are four-stranded DNA structures that are found in telomeres and the promoter regions of oncogenes. Acridone derivatives have been synthesized that show a selective binding preference for G-quadruplex DNA over duplex DNA. rsc.org This selectivity is a key design feature aimed at targeting cancer cells, which often have a higher abundance of G-quadruplexes. Molecular dynamics simulations have been used to support the preferential binding of these derivatives to specific G-quadruplex structures, such as the one found in the MYC oncogene promoter. rsc.org

Furthermore, the strategic attachment of specific side chains to the acridine nucleus can be used to direct the molecule to particular cellular compartments or to interact with specific enzymes. For example, acridine derivatives have been designed to inhibit topoisomerase II, an enzyme crucial for DNA replication. nih.gov The design of these molecules often focuses on modifying the 9-anilinoacridine (B1211779) scaffold to enhance their inhibitory activity and to have a longer plasma half-life by avoiding oxidative metabolic pathways. nih.gov

The table below summarizes various strategic designs of acridine derivatives aimed at enhancing their specificity:

Design StrategyTargetExample Derivative ClassKey Findings
Hybrid Compounds DNA (Intercalation and Alkylation)Platinum-Acridine HybridsThe combination of a DNA intercalating acridine and a DNA alkylating platinum complex leads to potent and sometimes enantioselective anticancer activity. nih.gov
G-Quadruplex Targeting G-Quadruplex DNA in Telomeres and Oncogene PromotersCationic Acridone DerivativesThese compounds exhibit selective stabilization of G-quadruplex structures over duplex DNA, showing promise as targeted anticancer agents. rsc.org
Enzyme Inhibition Topoisomerase II9-Anilinoacridine DerivativesModifications to the 9-anilinoacridine scaffold can lead to potent topoisomerase II inhibitors with improved pharmacokinetic properties. nih.gov
Molecular Hybridization Multiple Cellular TargetsAcridine-Coumarin HybridsCombining the acridine scaffold with other pharmacophores like coumarin (B35378) via a triazole linker can generate compounds with significant cancer cell growth inhibition. nih.gov
Bifunctional Ligands Telomerase and HSP90Acridine-HSP90 Inhibitor ConjugatesHybrid molecules targeting both telomerase and HSP90 have shown significant cytotoxicity against various cancer cell lines. nih.gov

Mechanistic Investigations of Cellular Responses Induced by 9 Chloro 2 Methoxy 1 Nitroacridine Derivatives in Vitro Models

Disruption of DNA Replication and Transcription

A primary mechanism of action for 9-chloro-2-methoxy-1-nitroacridine and its derivatives is the direct interference with DNA structure and function, thereby disrupting the critical processes of replication and transcription. nih.gov The planar, polycyclic structure of the acridine (B1665455) core is well-suited for inserting itself between the base pairs of the DNA double helix, a process known as DNA intercalation. nih.govresearchgate.net This intercalation distorts the helical structure, which can inhibit the progression of DNA and RNA polymerases along the DNA template, consequently halting replication and transcription. nih.gov

Beyond simple intercalation, these compounds can form more complex and damaging interactions with DNA. For instance, some derivatives can form irreversible complexes with DNA, particularly in the presence of reducing agents like dithiothreitol, which further diminishes the DNA's template capabilities for RNA synthesis. capes.gov.br Studies have also shown that certain acridine derivatives can induce DNA damage through other means. One derivative, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), was found to cause both frameshift and transversion/transition mutations. sigmaaldrich.com Another related compound, a 9-aminoacridine (B1665356) derivative linked to adenine, demonstrated the ability to cleave DNA at apurinic/apyrimidinic (AP) sites. nih.gov

A significant aspect of their mechanism is the inhibition of key enzymes involved in maintaining DNA topology, such as topoisomerases. researchgate.netnih.gov Topoisomerases are vital for resolving DNA supercoiling during replication and transcription. By inhibiting these enzymes, acridine derivatives can lead to the accumulation of DNA strand breaks and ultimately trigger cell death. researchgate.netnih.gov Several 9-acridinyl amino acid derivatives have demonstrated inhibitory potential towards topoisomerase IIα, similar to the established anticancer drug amsacrine. nih.gov

Table 1: Mechanisms of DNA Interaction by Acridine Derivatives

MechanismDescriptionObserved EffectRelevant Compound Class
DNA IntercalationThe planar acridine ring system inserts between DNA base pairs.Inhibition of DNA replication and transcription by blocking polymerases. nih.govAcridine Derivatives nih.gov
Enzyme InhibitionInhibition of enzymes essential for DNA topology, such as Topoisomerase II.Induces DNA strand breaks and halts cell processes. researchgate.netnih.gov9-Anilino Acridines, 9-Acridinyl Amino Acid Derivatives nih.gov
Irreversible Complex FormationFormation of covalent or tight, non-covalent bonds with DNA.Decreased DNA template properties for RNA synthesis. capes.gov.br1-Nitro-9-aminoacridine Dimers capes.gov.br
DNA IncisionCleavage of the DNA backbone at specific sites.Generation of DNA breaks at apurinic/apyrimidinic sites. nih.gov9-[(10-(aden-9-yl)-4,8-diazadecyl)amino]-6-chloro-2-methoxy-acridine nih.gov
MutagenesisInduction of changes in the DNA sequence.Causes frameshift and transversion/transition mutations. sigmaaldrich.com9-amino-6-chloro-2-methoxyacridine (ACMA) sigmaaldrich.com

Cell Cycle Progression Modulation

By disrupting DNA synthesis and function, derivatives of this compound effectively interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process with checkpoints that ensure DNA integrity before allowing the cell to divide. When DNA damage is detected, these checkpoints can arrest the cell cycle to allow for repair or, if the damage is too severe, trigger cell death.

In vitro studies have consistently shown that acridine derivatives can induce cell cycle arrest in various cancer cell lines. The specific phase of arrest often depends on the derivative and the cell type. For example, some 1-nitroacridine derivatives have been shown to cause an arrest in the S phase (synthesis phase) of the cell cycle, which is consistent with their role as inhibitors of DNA replication. researchgate.net Other studies, using 9-acridinyl amino acid derivatives on the A549 human lung cancer cell line, revealed a block at the G2/M checkpoint. nih.gov This G2/M arrest prevents cells from entering mitosis with damaged DNA. Similarly, certain acridine-triazole derivatives were found to arrest T24 bladder cancer cells primarily in the S phase, while arresting MGC-803 gastric cancer cells in the G2 phase. researchgate.net This cell-type-specific effect highlights the complexity of the cellular response to these compounds.

Table 2: Cell Cycle Arrest Induced by Acridine Derivatives in vitro

Compound/Derivative ClassCell LinePhase of ArrestReference
1-Nitroacridine DerivativesNot specifiedS Phase researchgate.net
9-Acridinyl Amino Acid Derivatives (Compounds 7 and 9)A549 (Lung Carcinoma)G2/M Phase nih.gov
Acridine-Triazole DerivativesT24 (Bladder Cancer)S Phase researchgate.net
Acridine-Triazole DerivativesMGC-803 (Gastric Cancer)G2 Phase researchgate.net

Induction of Programmed Cell Death (Apoptosis) Pathways in in vitro Cell Models

The ultimate fate of a cancer cell treated with an effective chemotherapeutic agent is often programmed cell death, or apoptosis. This is a controlled, energy-dependent process that eliminates damaged or unwanted cells without inducing an inflammatory response. Derivatives of this compound have been shown to be potent inducers of apoptosis in a variety of cancer cell lines. nih.govnih.gov

The induction of apoptosis is frequently linked to the DNA damage and cell cycle arrest caused by these compounds. For instance, a derivative of 9-chloro-1-nitroacridine (B102269) was found to induce apoptotic cell death in amelanotic (Ab) melanoma cells. nih.gov In other cases, apoptosis appears to be induced independently of cell cycle regulation. nih.gov Studies on A549 lung cancer cells treated with specific 9-acridinyl amino acid derivatives (compounds 6 and 8) showed that these compounds induced apoptosis without causing a clear arrest in any particular phase of the cell cycle. nih.gov The activation of caspases, a family of proteases that are central executioners of apoptosis, is a common feature. For example, 9-aminoacridine (9AA) was shown to stimulate caspase-3/7, leading to the cleavage of PARP (poly(ADP-ribose) polymerase), a hallmark of apoptosis. nih.gov

Table 3: Apoptosis Induction by Acridine Derivatives in Cancer Cell Lines

Compound/Derivative ClassCell LineApoptotic Mechanism/ObservationReference
9-chloro-1-nitroacridine derivative (ART)Amelanotic (Ab) MelanomaInduction of apoptotic cell death. nih.gov nih.gov
9-Acridinyl Amino Acid Derivatives (Compounds 6 and 8)A549 (Lung Carcinoma)Induced apoptotic cell death independent of cell cycle regulation. nih.gov nih.gov
9-aminoacridine (9AA)Leukemic cellsStimulation of caspase-3/7 and subsequent PARP cleavage. nih.gov nih.gov
Acridine-Triazole DerivativesMGC-803 (Gastric Cancer)Induction of cell apoptosis. researchgate.net researchgate.net

Anti-Multi-Drug Resistance (MDR) Mechanisms

A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov One of the most common mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, preventing them from reaching their intracellular targets. nih.govnih.gov

Some acridine-related compounds have been investigated for their ability to overcome or reverse MDR. The mechanism often involves the inhibition of these efflux pumps. For example, a study on a compound with a similar benzamide (B126) structure showed that it could reverse P-gp-mediated MDR. nih.gov This compound was found to increase the intracellular accumulation of fluorescent P-gp substrates and potentiate the cytotoxicity of other anticancer drugs by inhibiting the drug efflux function of P-gp. nih.gov The inhibition was shown to be reversible and did not affect the expression level of the P-gp protein itself. nih.gov While this study was not on a direct derivative of this compound, it demonstrates a plausible mechanism by which related chemical scaffolds can act as chemosensitizers, making resistant cancer cells susceptible to treatment again. This suggests a potential dual role for certain acridine derivatives: acting as cytotoxic agents themselves and simultaneously inhibiting resistance mechanisms.

Advanced Characterization Techniques and Analytical Methodologies in Acridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 9-Chloro-2-methoxy-1-nitroacridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

For this compound, ¹H NMR spectroscopy would be used to confirm the presence and positioning of the various substituents on the acridine (B1665455) core. The spectrum would be expected to show a distinct singlet for the three protons of the methoxy (B1213986) (-OCH₃) group. The aromatic region would display a complex pattern of signals corresponding to the six protons on the acridine rings. The precise chemical shifts and coupling constants of these aromatic protons are influenced by the electronic effects of the chloro, methoxy, and nitro groups, allowing for their exact positions to be assigned.

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key expected signals include the carbon of the methoxy group, the carbons directly bonded to the electronegative chlorine and nitrogen (of the nitro group), and the remaining carbons of the tricyclic system. The complete assignment of ¹H and ¹³C resonances is often achieved through two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC).

While tautomerism is a known phenomenon in some acridine derivatives, particularly 9-aminoacridines where an amino-imino equilibrium can exist, it is not expected to be a significant factor for this compound due to the absence of a labile proton at the 9-position's substituent. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects on the acridine scaffold. Actual experimental values may vary.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Methoxy (-OC H₃)~4.0 (singlet, 3H)~56Typical range for an aryl methyl ether.
Aromatic Protons7.5 - 8.5 (multiplets, 6H)-Shifts are influenced by the electron-donating methoxy group and electron-withdrawing nitro and chloro groups.
C -Cl-~150The carbon atom at position 9, deshielded by both the ring nitrogen and chlorine.
C -NO₂-~148The carbon atom at position 1, deshielded by the nitro group.
C -OCH₃-~155The carbon atom at position 2, deshielded by the methoxy group.
Other Aromatic C -120 - 140Represents the remaining carbon atoms of the acridine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, its primary use is to confirm the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₄H₉ClN₂O₃, corresponding to a monoisotopic mass of approximately 288.02 g/mol . molbase.com

High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺), which would show a second peak ([M+2]⁺) with approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI-MS) would induce fragmentation of the molecule, providing a unique fingerprint that can be used for identification and structural verification. The fragmentation pathways of nitazene (B13437292) analogs and other complex molecules often involve the loss of stable neutral fragments. nih.gov For this compound, predictable fragmentation would involve the loss of the substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zNeutral LossNotes
[M]⁺288-Molecular ion
[M-CH₃]⁺273•CH₃Loss of a methyl radical from the methoxy group
[M-NO]⁺258•NOLoss of nitric oxide
[M-OCH₃]⁺257•OCH₃Loss of a methoxy radical
[M-NO₂]⁺242•NO₂Loss of a nitro radical, a common fragmentation for nitroaromatics
[M-Cl]⁺253•ClLoss of a chlorine radical
[M-CO-Cl]⁺225CO, •ClSequential loss of carbon monoxide and a chlorine radical

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound by mapping electron density to reveal exact atomic positions.

If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would yield a wealth of structural data, including:

Bond lengths and angles: Confirming the geometry of the acridine core and its substituents.

Planarity: Assessing the planarity of the fused aromatic ring system.

Conformation: Determining the orientation of the methoxy and nitro groups relative to the acridine plane.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice through forces like π-π stacking or dipole-dipole interactions.

While crystal structures for many acridine derivatives have been determined and reported, confirming the general planarity and dimensions of the acridine nucleus, a specific crystal structure for this compound is not available in the public domain as of this writing. nih.gov

Chromatographic Techniques (HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be routinely employed.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor the progress of a chemical reaction. For instance, in the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the components separate based on their polarity. The product would have a specific retention factor (R_f) value, distinct from the reactants and any byproducts.

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique used for purity assessment. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The time it takes for the compound to exit the column (retention time) is characteristic of the molecule under specific conditions (e.g., mobile phase composition, flow rate, column type). A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration, allowing for quantitative determination of purity, often exceeding 95-99% for analytical standards. These techniques are standard for the analysis of various acridine derivatives. nih.govdovepress.com

Table 3: Application of Chromatographic Techniques for this compound

TechniqueParameterApplicationPurpose
TLCRetention Factor (R_f)Reaction MonitoringQualitatively track the conversion of reactants to the final product.
HPLCRetention Time (t_R)Purity AssessmentQuantitatively determine the purity of the final compound and separate it from impurities.

Spectroscopic Methods (UV-Vis, IR, Fluorescence) for Electronic Properties and Interactions

Spectroscopic methods that probe the interaction of light with matter are critical for understanding the electronic properties of this compound.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions. The extended, conjugated π-system of the acridine core is a strong chromophore, leading to characteristic absorption bands. The position of the absorption maxima (λ_max) is sensitive to the substituents on the ring. The electron-donating methoxy group and electron-withdrawing nitro group would modulate the electronic transitions, influencing the color and spectral properties of the compound. For comparison, the related compound 9-amino-6-chloro-2-methoxyacridine (B163386) exhibits multiple absorption maxima up to 435 nm.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many acridine derivatives are known to be highly fluorescent. cymitquimica.comnih.gov However, the presence of a nitro group (-NO₂), a well-known fluorescence quencher, on the acridine ring would be expected to significantly decrease or completely quench the fluorescence emission of this compound. This quenching effect is a key electronic property that distinguishes it from highly fluorescent acridines that lack such deactivating groups.

Table 4: Predicted Characteristic IR Absorption Bands for this compound (Based on typical frequencies for functional groups found in related molecules) nist.govnist.gov

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
C-H (in -OCH₃)Stretch2950 - 2850
C=C / C=N (Aromatic Rings)Stretch1620 - 1450
Nitro (-NO₂)Asymmetric Stretch1560 - 1520
Nitro (-NO₂)Symmetric Stretch1360 - 1320
Aryl Ether (C-O-C)Asymmetric Stretch1275 - 1200
Aryl Halide (C-Cl)Stretch1100 - 1000

Future Directions and Emerging Research Avenues for 9 Chloro 2 Methoxy 1 Nitroacridine Research

Development of Novel Synthetic Pathways for Complex Analogues

The core structure of 9-Chloro-2-methoxy-1-nitroacridine serves as a versatile starting point for the generation of more complex and functionally diverse analogues. Traditional synthetic methods are being supplemented and, in some cases, replaced by innovative strategies that offer greater efficiency, yield, and access to novel chemical space.

Recent advancements in synthetic organic chemistry are enabling the construction of intricate acridine (B1665455) derivatives. rsc.org Methodologies such as microwave-assisted synthesis are gaining traction for their ability to significantly reduce reaction times and improve yields. rsc.org One-pot, multi-component reactions are also being explored to construct complex acridine-based molecules in a more streamlined and atom-economical fashion. nih.gov For instance, a one-pot synthesis approach has been successfully employed for N-(9-Acrydinil) amino acid derivatives, which omits the isolation of intermediates. nih.gov

Furthermore, the development of new catalytic systems, such as the use of a Co/C catalyst derived from rice husks, presents a green and sustainable approach to acridine synthesis. rsc.org These modern synthetic routes are crucial for generating libraries of complex analogues of this compound, which can then be screened for a wide range of biological activities and material properties. The synthesis of new 4-methyl-1-nitroacridine analogues linked to tuftsin/retro-tuftsin derivatives showcases the potential to create sophisticated bioconjugates with targeted functionalities. ajpamc.com

Exploration of Structure-Function Relationships through Targeted Modifications

A deep understanding of the relationship between the chemical structure of this compound analogues and their functional properties is paramount for the rational design of new compounds with enhanced or specific activities. Researchers are systematically modifying the acridine core to probe these structure-activity relationships (SAR).

SAR studies on various acridine derivatives have revealed key insights into their biological activities. researchgate.netresearchgate.net For example, the substitution pattern on the acridine ring has been shown to significantly influence the anticancer properties of these compounds. researchgate.net The introduction of different functional groups at various positions can modulate their ability to intercalate with DNA, inhibit enzymes like topoisomerase, or interact with other biological targets. researchgate.netresearchgate.net

A review of published data highlights that the presence and position of substituents like methoxy (B1213986) (-OCH3), methyl (-CH3), and nitro (-NO2) groups can drastically alter the biological profile of acridine derivatives. researchgate.net For instance, the -OCH3 group has been shown to enhance the anticancer activity of some 9-anilinoacridine (B1211779) derivatives. researchgate.net Chronic action studies on 1-nitro-9-alkyl acridine derivatives have also provided valuable data on the long-term biological effects of modifications at the 9-position. nih.gov By systematically introducing a variety of substituents onto the this compound scaffold and evaluating the resulting changes in function, researchers can build a comprehensive understanding to guide the design of next-generation compounds.

Integration with Advanced Computational Chemistry for Predictive Modeling

The integration of advanced computational chemistry techniques is revolutionizing the discovery and development of new acridine-based compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are becoming indispensable tools for predicting the biological activity and physicochemical properties of novel analogues of this compound before their synthesis.

Predictive 3D-QSAR models, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for acridone (B373769) derivatives to predict their telomerase inhibitory activity. nih.gov These models provide valuable insights into the structural requirements for potent biological activity and can guide the design of new, more effective compounds. nih.gov Similarly, connected QSAR and QSRR (Quantitative Structure-Retention Relationship) strategies have been applied to predict the interaction of acridinone (B8587238) derivatives with DNA, offering a powerful in silico screening tool. nih.gov

These computational approaches allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity and most favorable properties for synthesis and experimental testing. mdpi.comyoutube.comyoutube.com This not only accelerates the discovery process but also reduces the costs and resources associated with traditional high-throughput screening. As computational power and modeling algorithms continue to advance, their predictive accuracy and utility in the design of this compound analogues will undoubtedly increase.

Applications in Chemical Biology and Material Sciences Beyond Traditional Uses

While the traditional focus of acridine research has been in medicinal chemistry, the unique photophysical and chemical properties of compounds like this compound are opening up new avenues in chemical biology and material sciences.

In the field of chemical biology, acridine derivatives are being developed as fluorescent probes for monitoring biological processes. jchps.com Their planar structure and fluorescent nature make them ideal candidates for DNA intercalation and for sensing changes in the cellular microenvironment. jchps.com Acridine-based probes are being designed to dynamically monitor changes in intracellular polarity and viscosity, providing valuable tools for studying cellular metabolism and function. jchps.com

In material sciences, the applications of acridines are expanding beyond their use as dyes and pigments. rsc.org They are being investigated as corrosion inhibitors for various metals and alloys, offering an environmentally friendly alternative to traditional toxic inhibitors. nih.gov Furthermore, acridine-based materials are showing promise in the field of optoelectronics, with applications in perovskite solar cells as hole-transporting materials. nih.gov The ability to tune the electronic and optical properties of acridines through synthetic modifications makes them attractive candidates for the development of novel functional materials with a wide range of applications.

Q & A

Q. What are the common synthetic routes for 9-Chloro-2-methoxy-1-nitroacridine, and what are their limitations?

The Bernthsen synthesis is a classical method for acridines, involving diarylamines heated with carboxylic acids and zinc chloride to form 9-substituted derivatives . However, this method often requires harsh conditions (e.g., high temperatures, acidic environments) and may yield low purity due to side reactions. Recent approaches focus on catalyst-activated acyl cyclization (intramolecular or intermolecular), which improves regioselectivity but faces challenges in optimizing reaction time and solvent systems . For chloro-substituted derivatives like this compound, electrophilic substitution or post-functionalization of the acridine core is typically employed, though nitro group introduction may require controlled nitration conditions to avoid over-oxidation .

Q. What spectroscopic techniques are used to characterize acridine derivatives, and what key data indicate successful synthesis?

Key techniques include:

  • IR spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹, nitro group absorption at ~1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns reflecting substitution positions .
  • LC-MASS : Determines molecular ion peaks (e.g., [M+H]⁺ for this compound at m/z 307.6) and fragmentation patterns .
  • UV-Vis : Acridine derivatives exhibit π→π* transitions (~350–450 nm), with shifts indicating DNA intercalation (e.g., hypochromism and bathochromic shifts in the presence of ctDNA) .

Q. What primary biological activities are reported for this compound derivatives?

These derivatives show broad anticancer activity (e.g., cytotoxicity against MCF7 breast cancer and ovarian cancer cells) via DNA intercalation and topoisomerase inhibition . Additional activities include antimicrobial effects against Gram-positive bacteria and protozoal parasites, likely due to disruption of nucleic acid synthesis .

Advanced Research Questions

Q. How can the reactivity of the chloro substituent in this compound be exploited for further functionalization?

The chloro group at position 9 is highly reactive toward nucleophilic substitution, enabling the synthesis of 9-amino-, 9-alkylamino-, or 9-hydrazine derivatives. For example, amination with ammonia or primary amines under microwave irradiation improves reaction efficiency . Computational modeling (e.g., DFT) can predict substituent effects on electronic properties, guiding selective functionalization . Challenges include steric hindrance from the methoxy and nitro groups, which may require tailored catalysts (e.g., Pd/Cu systems) .

Q. How do structural modifications influence DNA intercalation efficiency and antitumor activity?

  • Nitro group : Enhances electron-withdrawing effects, stabilizing intercalation but potentially reducing solubility .
  • Methoxy group : Improves lipophilicity and membrane permeability, though bulky substituents may sterically hinder DNA binding .
  • Chloro substituent : Increases electrophilicity, promoting covalent adduct formation with DNA bases in some cases . Structure-activity relationship (SAR) studies recommend balancing planar aromaticity (for intercalation) and side-chain flexibility (for enzyme inhibition) .

Q. What experimental strategies can resolve contradictions in reported biological efficacy across studies?

Discrepancies often arise from:

  • Cell line variability : MCF7 (breast cancer) vs. HeLa (cervical cancer) may exhibit differing sensitivity due to membrane transporter expression .
  • Assay conditions : Varying pH or serum content in cell culture media can alter compound stability .
  • Structural analogs : Minor changes (e.g., nitro vs. amino groups) drastically affect mechanism (intercalation vs. alkylation) . Standardized protocols (e.g., NCI-60 screening) and orthogonal assays (e.g., comet assay for DNA damage) are recommended for validation .

Q. How can computational methods enhance the design of acridine derivatives with improved selectivity?

  • Molecular docking : Predicts binding modes to DNA grooves or enzyme active sites (e.g., topoisomerase II) .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction : Estimates pharmacokinetic properties (e.g., LogP for blood-brain barrier penetration) .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueKey ObservationsReference
UV-Vis (λ_max)382 nm (in Tris-HCl buffer)
¹H NMR (δ, ppm)8.2–8.5 (aromatic H), 4.0 (OCH₃)
LC-MASS[M+H]⁺ = 307.6

Q. Table 2: Biological Activity of Selected Acridine Derivatives

DerivativeIC₅₀ (MCF7)Topoisomerase InhibitionReference
9-Chloro-2-methoxy-1-nitro2.1 µMYes (Topo II)
9-Amino-2-methoxy5.8 µMNo
9-Hydrazine-2-nitro1.5 µMYes (Topo I/II)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.